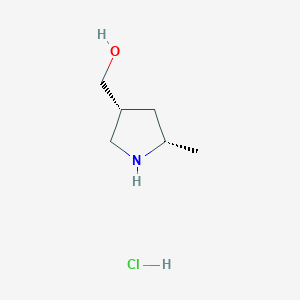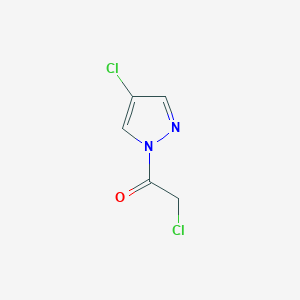
3-(1H-Pyrazol-1-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-1-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-1-yl)pyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dielectrophilic nitriles with hydrazines to form the pyrazole ring, followed by the incorporation of the pyrrolidine moiety . Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of catalytic systems to enhance reaction yields and selectivity. For example, the use of ruthenium-catalyzed hydrogen transfer reactions or palladium-catalyzed coupling reactions can be employed to synthesize pyrazole derivatives on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1H-Pyrazol-1-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyrrolidine rings.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of halides or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazole derivatives, while substitution reactions can introduce different functional groups onto the pyrazole or pyrrolidine rings .
Aplicaciones Científicas De Investigación
3-(1H-Pyrazol-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1H-Pyrazol-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
3-(1H-Pyrazol-1-yl)pyrrolidine: This compound is structurally similar but lacks the carboxylic acid group.
3-(1H-Pyrazol-1-yl)pyridine: This compound features a pyridine ring instead of a pyrrolidine ring.
3-(1H-Pyrazol-1-yl)proline: This compound contains a proline ring instead of a pyrrolidine ring.
Uniqueness: 3-(1H-Pyrazol-1-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the pyrazole and pyrrolidine rings, along with the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-pyrazol-1-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c12-7(13)8(2-4-9-6-8)11-5-1-3-10-11/h1,3,5,9H,2,4,6H2,(H,12,13) |
Clave InChI |
QLEOZHJRBDDTLX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(C(=O)O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


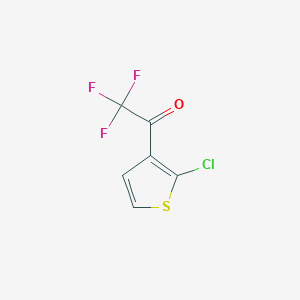
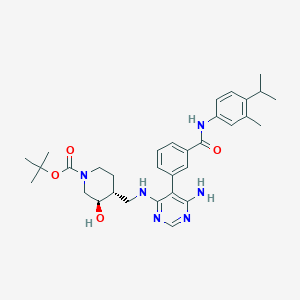
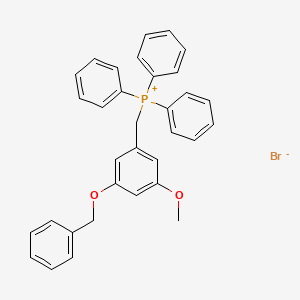

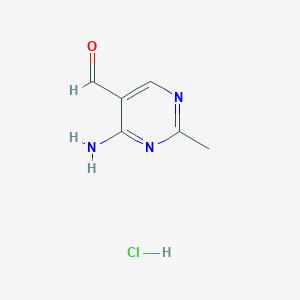




![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
